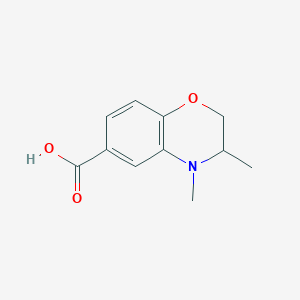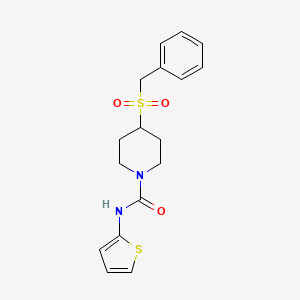![molecular formula C14H8Cl3F3N2O B2825691 2-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]-2-(2,6-dichlorophenyl)acetamide CAS No. 338407-72-0](/img/structure/B2825691.png)
2-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]-2-(2,6-dichlorophenyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound seems to be a derivative of 2-Chloro-5-(trifluoromethyl)pyridine . This is a chloro (trifluoromethyl) pyridine .
Synthesis Analysis
Trifluoromethylpyridines, which are structurally similar to the compound , are used as key structural motifs in active agrochemical and pharmaceutical ingredients . Among these derivatives, 2,3-dichloro-5-(trifluoromethyl)pyridine (2,3,5-DCTF) is used as a chemical intermediate for the synthesis of several crop-protection products .Molecular Structure Analysis
The molecular structure of 2-Chloro-5-(trifluoromethyl)pyridine, a related compound, is C6H3ClF3N .Physical and Chemical Properties Analysis
The physical and chemical properties of 2-Chloro-5-(trifluoromethyl)pyridine, a related compound, are as follows: It has a melting point of 32-34 °C (lit.), a density of 1.417 g/mL at 25 °C (lit.), and a molecular weight of 181.54 .Scientific Research Applications
Spectroscopic and Quantum Mechanical Studies
The spectroscopic and quantum mechanical properties of similar bioactive benzothiazolinone acetamide analogs have been extensively studied. These compounds exhibit good light harvesting efficiency (LHE) and promising free energy of electron injection, making them suitable for use in dye-sensitized solar cells (DSSCs) and photovoltaic cells. Their non-linear optical (NLO) activity, analyzed through second-order hyperpolarizability values, and molecular docking interactions with Cyclooxygenase 1 (COX1) suggest potential in various scientific applications (Mary et al., 2020).
Synthesis for Analytical Applications
The preparation of trimethylsilyl derivatives of chloramphenicol, involving the compound of interest, showcases its role in enhancing gas-liquid chromatography techniques. Such modifications allow for more precise analytical assessments in various research contexts (Janssen & Vanderhaeghe, 1973).
Anticoagulant Potential
A study on 2-(2-Chloro-6-fluorophenyl)acetamides, related to the compound , highlighted their effectiveness as potent thrombin inhibitors. This suggests potential therapeutic applications and avenues for further research in anticoagulant therapies (Lee et al., 2007).
Adsorption and Recovery of Palladium(II)
Research on polymeric resins impregnated with novel N-substituted 2-(diphenylthiophosphoryl)acetamides has demonstrated efficient adsorption and recovery of Palladium(II) from hydrochloric acid solutions. Such findings have significant implications for the purification and recycling of valuable metals from industrial waste (Turanov et al., 2017).
Safety and Hazards
The safety and hazards of 2-Chloro-5-(trifluoromethyl)pyridine, a related compound, are as follows: It is classified as Eye Irritant 2, Skin Irritant 2, and STOT SE 3. It has hazard statements H315 (causes skin irritation), H319 (causes serious eye irritation), and H335 (may cause respiratory irritation). The precautionary statements include P261 (avoid breathing dust/fume/gas/mist/vapors/spray), P264 (wash thoroughly after handling), P271 (use only outdoors or in a well-ventilated area), P280 (wear protective gloves/protective clothing/eye protection/face protection), P302 + P352 (IF ON SKIN: Wash with plenty of soap and water), P305 + P351 + P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing), and P337 + P313 (If eye irritation persists: Get medical advice/attention) .
Properties
IUPAC Name |
2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-2-(2,6-dichlorophenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H8Cl3F3N2O/c15-7-2-1-3-8(16)10(7)11(13(21)23)12-9(17)4-6(5-22-12)14(18,19)20/h1-5,11H,(H2,21,23) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NADSXBRKQWFWLV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)C(C2=C(C=C(C=N2)C(F)(F)F)Cl)C(=O)N)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H8Cl3F3N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![((1R,5S)-3-(2H-1,2,3-triazol-2-yl)-8-azabicyclo[3.2.1]octan-8-yl)(4-(tert-butyl)phenyl)methanone](/img/structure/B2825612.png)

![N-[5-(4-chlorophenyl)-1,3,4-thiadiazol-2-yl]-4-nitrobenzamide](/img/structure/B2825614.png)


![3-butyl-1,7-dimethyl-8-((tetrahydrofuran-2-yl)methyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2825618.png)
![(2E)-N-[4-(acetylamino)phenyl]-3-(4-propoxyphenyl)prop-2-enamide](/img/structure/B2825619.png)



![6-Fluoro-3,4-dihydro-2H-pyrano[2,3-b]quinolin-5-amine](/img/structure/B2825626.png)
![(E)-N-(4-chloro-3-ethylbenzo[d]thiazol-2(3H)-ylidene)-2-fluorobenzamide](/img/structure/B2825627.png)

